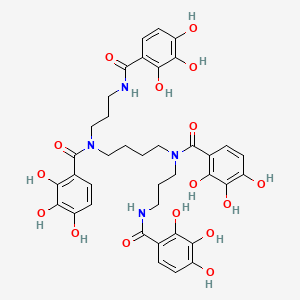
Tetra-thb-spermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine: is a complex organic compound known for its unique chemical structure and properties It consists of a spermine backbone with four 2,3,4-trihydroxybenzoyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine typically involves the reaction of spermine with 2,3,4-trihydroxybenzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds between the spermine and the benzoyl groups. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl moieties can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives with different properties and applications.
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, affecting their structure and function. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine can be compared with other similar compounds, such as:
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)putrescine: Similar structure but with a putrescine backbone instead of spermine.
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)cadaverine: Similar structure but with a cadaverine backbone.
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermidine: Similar structure but with a spermidine backbone.
The uniqueness of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine lies in its specific combination of the spermine backbone and the 2,3,4-trihydroxybenzoyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
119493-62-8 |
|---|---|
Molecular Formula |
C38H42N4O16 |
Molecular Weight |
810.8 g/mol |
IUPAC Name |
2,3,4-trihydroxy-N-[3-[(2,3,4-trihydroxybenzoyl)-[4-[(2,3,4-trihydroxybenzoyl)-[3-[(2,3,4-trihydroxybenzoyl)amino]propyl]amino]butyl]amino]propyl]benzamide |
InChI |
InChI=1S/C38H42N4O16/c43-23-9-5-19(27(47)31(23)51)35(55)39-13-3-17-41(37(57)21-7-11-25(45)33(53)29(21)49)15-1-2-16-42(38(58)22-8-12-26(46)34(54)30(22)50)18-4-14-40-36(56)20-6-10-24(44)32(52)28(20)48/h5-12,43-54H,1-4,13-18H2,(H,39,55)(H,40,56) |
InChI Key |
NXLVZDKZEHSFRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=C(C=C2)O)O)O)C(=O)C3=C(C(=C(C=C3)O)O)O)C(=O)C4=C(C(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=C(C=C2)O)O)O)C(=O)C3=C(C(=C(C=C3)O)O)O)C(=O)C4=C(C(=C(C=C4)O)O)O)O)O)O |
Key on ui other cas no. |
119493-62-8 |
Synonyms |
N,N',N'',N'''-tetra(2,3,4-trihydroxybenzoyl)spermine tetra-THB-spermine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















